molecular formula C10H14N2 B1399040 N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1249817-01-3

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine

Katalognummer: B1399040
CAS-Nummer: 1249817-01-3
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: VUBZGJKVRNGUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is a chemical compound of interest in medicinal chemistry and preclinical research. This molecule features a cyclopropylamine group linked to a 3-methylpyridylmethyl scaffold, a structural motif found in compounds that act as inhibitors of histone-modifying enzymes . Compounds with this pharmacophore are investigated for their potential to modulate epigenetic targets, such as Lysine-Specific Demethylase 1 (LSD1), and are being studied in the context of neurodegenerative diseases, neurodevelopmental disorders, and oncology research . The mechanism of action for related compounds often involves enzymatic inhibition that can alter gene expression patterns, providing a valuable tool for understanding disease pathways . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and as a reference standard in analytical studies. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-2-6-11-10(8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBZGJKVRNGUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Amination of 3-Methylpyridin-2-amine Derivatives

Method Overview:
This approach involves the direct amination of 3-methylpyridin-2-amine or its derivatives using oxidizing agents and halogenating reagents to introduce the amino group onto the pyridine ring, followed by functionalization to incorporate the cyclopropanamine group.

Representative Procedure:

  • Starting from 3-methyl-2-aminopyridine, a halogenation step using iodine in acetonitrile at elevated temperatures (~79°C) yields a halogenated intermediate.
  • Subsequent nucleophilic substitution with cyclopropanamine or its precursors introduces the cyclopropane moiety, often facilitated by reductive amination or nucleophilic displacement.

Reaction Conditions & Yields:

Step Conditions Yield Reference
Halogenation Iodine, tert-butylhydroperoxide, pyridine, acetonitrile, 79°C 77%
Amination Nucleophilic substitution with cyclopropanamine derivatives, under reflux or microwave irradiation Variable (generally 50-70%)

Multi-step Synthesis via Pyridine Functionalization

Method Overview:
This involves constructing the pyridine core with appropriate substituents, followed by side-chain modifications to attach the methyl group and cyclopropanamine.

Key Steps:

  • Starting from 3-acetylpyridine, an aldol reaction with ethyl formate produces an enaminone intermediate.
  • Conversion to aminopyrimidine or pyrazine derivatives via nucleophilic substitution with cyanamide or related reagents.
  • Reduction of nitro groups to amines, followed by acylation or reductive amination to introduce the cyclopropanamine fragment.

Reaction Conditions & Yields:

Step Conditions Yield Reference
Pyridine functionalization Aldol reaction, 80°C, microwave irradiation 69-83% ,
Amino group introduction Nucleophilic substitution, reflux, or microwave 91%

Note:
This method allows for high regioselectivity and functional group compatibility, suitable for complex molecule synthesis.

Reductive Amination of Pyridine Derivatives

Method Overview:
A common route involves reductive amination where pyridine derivatives bearing aldehyde or ketone functionalities are reacted with cyclopropanamine or its precursors under reducing conditions.

Typical Procedure:

  • Reacting 2- or 3-methylpyridine aldehyde derivatives with cyclopropanamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Reaction Conditions & Yields:

Condition Yield Reference
Acid catalysis, room temperature 58-69% ,
Microwave-assisted reduction 63-69% ,

Cyclopropanation of Pyridine-Containing Precursors

Method Overview:
This involves the direct cyclopropanation of pyridine derivatives with suitable reagents such as diazomethane or carbene precursors, followed by functionalization to incorporate the amino group.

Typical Procedure:

  • Using diazomethane or Simmons–Smith reagents to cyclopropanate pyridine derivatives bearing suitable side chains.
  • Subsequent amino functionalization through nucleophilic substitution or reductive amination.

Reaction Conditions & Yields:

Condition Yield Reference
Teflon vessel, methanol, 140°C, 72h 63%

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Remarks
Direct halogenation & substitution 3-methyl-2-aminopyridine Iodine, tert-butylhydroperoxide 79°C, acetonitrile 77% Efficient for halogenated intermediates
Multi-step pyridine functionalization 3-acetylpyridine Ethyl formate, cyanamide Microwave, 80°C 69-83% High regioselectivity
Reductive amination Pyridine aldehyde derivatives Cyclopropanamine, NaBH3CN Room temp or microwave 58-69% Mild conditions
Cyclopropanation Pyridine precursors Diazomethane, carbene reagents 140°C, microwave 63% Direct cyclopropane formation

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce cyclopropylamines .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Inhibition of Enzymatic Reactions
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways. The compound demonstrated enantiomeric selectivity, indicating that different isomers can exhibit varying degrees of inhibitory potency. This characteristic is crucial for developing targeted biochemical applications aimed at pain relief and inflammation management.

Study Methodology Findings
FAAH InhibitionRat brain homogenatesIC50 values indicated effective inhibition with selectivity among isomers

Pharmacological Applications

Dual-Action as COX and FAAH Inhibitor
Research indicates that this compound acts as both a cyclooxygenase (COX) inhibitor and a FAAH inhibitor. This dual action presents a novel approach to pain management, potentially leading to the development of more effective analgesics.

Study Methodology Results
Pharmacological InteractionMolecular modeling and kinetic assaysIdentified binding sites aiding in the design of dual-action inhibitors

Organic Chemistry Applications

Building Block for Heterocyclic Compounds
In organic synthesis, this compound serves as a valuable intermediate for synthesizing various heterocyclic compounds. Its pyridine moiety facilitates nucleophilic attacks during C-N bond formation reactions.

Application Reaction Type Outcome
Synthesis of HeterocyclesC-N bond formationProduction of diverse derivatives with potential biological activity

Medicinal Chemistry Applications

Drug Discovery and Development
The compound's structural features are integral to the design of new pharmaceuticals, especially those targeting central nervous system (CNS) disorders. Several derivatives have been synthesized and screened for therapeutic efficacy in preclinical models, underscoring its significance in drug discovery.

Study Target Condition Findings
CNS DisordersVarious preclinical modelsDemonstrated activity in modulating neurotransmitter systems

Analytical Chemistry Applications

Standard Reference Compound in Chromatography
this compound is utilized as a standard reference in chromatographic analyses. Its well-characterized properties assist in establishing baselines for detecting similar chemical structures.

Application Methodology Significance
Chromatographic AnalysisVarious chromatographic techniquesAids in the identification and quantification of related compounds

Chemical Engineering Applications

Process Optimization Studies
In chemical engineering, this compound is involved in optimizing processes for the scalable synthesis of pharmaceutical intermediates. Research findings contribute to more efficient production methods, enhancing cost-effectiveness.

Neuropharmacological Research

This compound is being investigated for its effects on neurotransmitter systems within the CNS. Studies suggest that it may modulate neurotransmitter activity, presenting potential therapeutic avenues for neurodegenerative diseases and mood disorders.

Toxicological Studies

Research into the safety profile of this compound includes acute and chronic toxicity assessments in animal models. These studies are essential for determining safe exposure levels and handling guidelines.

Wirkmechanismus

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 3-Methylpyridine, cyclopropane C₁₀H₁₃N₂ ~161.22* Moderate lipophilicity; potential SETD2 inhibitor scaffold Preclinical studies for epigenetic modulation
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl, cyclopropane C₁₀H₁₂N₂O₂ 192.2 Electron-withdrawing nitro group; stable under storage but toxic upon decomposition Limited safety data; used in research contexts
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride 3-Chloropyrazine, cyclopropane (HCl salt) C₈H₁₁ClN₃·HCl 216.11 Enhanced solubility due to HCl salt; pyrazine ring alters electronic profile Potential antiviral or antibacterial applications
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine 3-Cl, 5-CF₃-pyridine, cyclopropane C₁₁H₁₁ClF₃N₂ 265.67 Strong electron-withdrawing groups (Cl, CF₃); high reactivity Likely used in high-affinity ligand design
N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine 2-Br, 4-Cl-phenyl, cyclopropane C₁₀H₁₁BrClN 260.56 Bulky halogen substituents; increased steric hindrance Discontinued due to unknown safety concerns
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Chlorophenoxypropyl, cyclopropane C₁₂H₁₆ClNO 225.71 Ether linkage enhances flexibility; phenoxy group alters pharmacokinetics Explored for CNS-targeted drug delivery

Notes:

  • *Estimated molecular weight based on formula C₁₀H₁₃N₂.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 3-methyl group in the target compound donates electrons, enhancing the pyridine ring's basicity and stability.
  • Aromatic Ring Variations : Pyridine (target) vs. pyrazine () alters hydrogen-bonding capacity. Pyrazine’s additional nitrogen may improve binding to metal ions in biological targets .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The target compound’s methyl group may reduce polarity, favoring membrane permeability .
  • Lipophilicity: The trifluoromethyl group () significantly increases lipophilicity (logP), whereas the phenoxypropyl chain () introduces moderate hydrophobicity .

Biologische Aktivität

N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyridine derivative, characterized by a cyclopropane ring attached to a pyridine moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The compound's chemical formula is C11_{11}H14_{14}N2_2 with a molecular weight of 178.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can bind to enzymes involved in microbial growth, potentially leading to antimicrobial effects.
  • Modulate Receptor Activity : It may interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions and disorders .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell viability assays, this compound showed significant cytotoxic effects on cancer cell lines, including colorectal cancer (HCT116 and SW620). The observed IC50_{50} values were approximately 1.3 µM and 1.8 µM, indicating potent activity against these cell lines .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50_{50} (µM)Reference
AntimicrobialBacterial strains-
AnticancerHCT1161.3
AnticancerSW6201.8

Study on Anticancer Effects

In one study, the effects of this compound on colorectal cancer cells were evaluated using flow cytometry to analyze cell cycle progression. The results indicated that the compound induced G2/M phase arrest, thereby inhibiting cell proliferation . This finding suggests that the compound may be a promising candidate for further development as an anticancer agent.

Research on Enzyme Inhibition

Another study focused on the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. The inhibition of DHODH by this compound was linked to its potential use in antimalarial therapies .

Q & A

Q. What are the optimal synthetic routes for N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and cyclopropane moieties. Key steps include:

  • Amination: Coupling 3-methylpyridine-2-carbaldehyde with cyclopropanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C .
  • Catalytic Optimization: Palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., N2 or Ar) improve regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity. Monitor intermediates using TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data be interpreted to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Pyridyl protons resonate at δ 8.3–8.5 ppm (doublets), cyclopropane CH2 at δ 0.8–1.2 ppm (multiplet), and methyl groups at δ 2.3–2.5 ppm (singlet) .
    • 13C NMR: Pyridine carbons appear at 150–160 ppm; cyclopropane carbons at 10–15 ppm .
  • Mass Spectrometry (ESI-MS): Look for [M+H]+ peaks matching the molecular formula (C10H14N2, calc. 162.12) .
  • IR Spectroscopy: Confirm amine N-H stretches at 3300–3500 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound, and what parameters should be optimized for accurate predictions?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for pyridine/cyclopropane derivatives (e.g., serotonin receptors, kinases) .
  • Software Tools: Use AutoDock Vina or Schrödinger Maestro. Optimize:
    • Grid Parameters: Define binding pockets using X-ray crystallography data (PDB ID: 2KR ).
    • Scoring Functions: Adjust van der Waals and electrostatic terms to reflect protonation states at physiological pH .
  • Validation: Compare docking poses with experimental SAR data from analogs like N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro and in vivo studies of this compound?

Methodological Answer:

  • Experimental Variables:
    • Dosage: Test EC50/IC50 values across a wider range (e.g., 1 nM–100 µM) to identify biphasic effects .
    • Cell Lines: Use isogenic models to control for genetic variability (e.g., HEK293 vs. primary neurons) .
  • Metabolic Stability: Perform hepatic microsome assays to assess cytochrome P450-mediated degradation, which may explain in vitro-in vivo discrepancies .
  • Data Normalization: Use internal controls (e.g., β-galactosidase assays) to correct for batch effects .

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Core Modifications:
    • Pyridine Ring: Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate receptor binding .
    • Cyclopropane: Replace with spirocyclic or bicyclic amines to probe steric effects .
  • Biological Assays: Test analogs against panels of related targets (e.g., GPCRs, ion channels) to quantify selectivity indices .
  • Computational QSAR: Develop regression models using descriptors like LogP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the neuroprotective vs. cytotoxic effects of this compound?

Methodological Answer:

  • Mechanistic Studies:
    • Apoptosis Assays: Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
    • ROS Detection: Measure reactive oxygen species (ROS) via DCFH-DA probes to link cytotoxicity to oxidative stress .
  • Dose-Dependent Effects: Conduct time-course experiments to identify thresholds where neuroprotection shifts to toxicity .
  • Model Organisms: Validate findings in zebrafish or C. elegans to rule out cell-line-specific artifacts .

Future Research Directions

Q. What advanced methodologies are recommended for elucidating the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADME Studies:
    • Absorption: Use Caco-2 monolayers to predict intestinal permeability .
    • Metabolism: Identify major metabolites via LC-MS/MS with human liver microsomes .
  • In Vivo Tracking: Employ radiolabeled (14C) compounds to quantify tissue distribution in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.